

Spectroscopic analysis to confirm the structure of 4-(4-Bromobenzyl)phenol derivatives

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Compound of Interest

Compound Name: 4-(4-Bromobenzyl)phenol

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Spectroscopic Analysis of 4-(4-Bromobenzyl)phenol Derivatives: A Comparative Guide

This guide provides a comprehensive comparison of spectroscopic and analytical techniques for the structural confirmation of **4-(4-Bromobenzyl)phenol** and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and a clear workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the structural confirmation of **4-(4-Bromobenzyl)phenol**. These values are predicted based on the analysis of its constituent functional groups and data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-(4-Bromobenzyl)phenol**



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenolic -OH	~4.5 - 5.5	Singlet (broad)	1H
Methylene (-CH ₂ -)	~3.9	Singlet	2H
Aromatic (Phenol ring)	~6.8 (d, J ≈ 8.5 Hz)	Doublet	2H
Aromatic (Phenol ring)	~7.1 (d, J ≈ 8.5 Hz)	Doublet	2H
Aromatic (Bromobenzyl ring)	~7.15 (d, J ≈ 8.4 Hz)	Doublet	2H
Aromatic (Bromobenzyl ring)	~7.45 (d, J ≈ 8.4 Hz)	Doublet	2H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(4-Bromobenzyl)phenol

Carbon	Chemical Shift (δ, ppm)	
Methylene (-CH ₂ -)	~40	
C-Br (Bromobenzyl ring)	~120	
Aromatic CH (Phenol ring)	~115, 130	
Aromatic CH (Bromobenzyl ring)	~131, 132	
Quaternary C (Phenol ring)	~130	
Quaternary C (Bromobenzyl ring)	~140	
C-OH (Phenol ring)	~155	

Table 3: Predicted IR Absorption Frequencies for 4-(4-Bromobenzyl)phenol



Functional Group	Wavenumber (cm⁻¹)	Intensity	
O-H Stretch (Phenol)	3200 - 3600	Strong, Broad	
C-H Stretch (Aromatic)	3000 - 3100	Medium	
C-H Stretch (Methylene)	2850 - 2960	Medium	
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong	
C-O Stretch (Phenol)	1180 - 1260	Strong	
C-Br Stretch	500 - 600	Strong	

Table 4: Predicted Mass Spectrometry Fragmentation for 4-(4-Bromobenzyl)phenol

m/z	Fragment Ion	
264/266	[M] ⁺ (Molecular ion)	
185	[M - Br]+	
169/171	[Br-C ₆ H ₄ -CH ₂] ⁺	
107	[HO-C ₆ H ₄ -CH ₂] ⁺	
91	[C ₇ H ₇]+ (Tropylium ion)	
77	[C ₆ H ₅] ⁺	

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like **4-(4-Bromobenzyl)phenol**.



Synthesis & Purification Synthesis of 4-(4-Bromobenzyl)phenol Derivative Purification (e.g., Chromatography, Recrystallization) Spectroscopic Analysis NMR Spectroscopy (¹H, ¹³C, 2D) R Spectroscopy Structural Confirmation Data Interpretation & Comparison with Predicted Spectra

Workflow for Structural Confirmation

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Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of **4- (4-Bromobenzyl)phenol** derivatives.

Detailed Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.



Sample Preparation:

- Weigh approximately 5-10 mg of the purified **4-(4-Bromobenzyl)phenol** derivative.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)
 in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain a reference.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.



Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid, purified 4-(4-Bromobenzyl)phenol derivative directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample.

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).



Sample Preparation (LC-MS):

- Prepare a dilute solution of the purified sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[1]
- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Parameters:

- Column: A reverse-phase C18 column is typically used for phenolic compounds.[1]
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 often with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.[1]
- Ionization Source: Electrospray Ionization (ESI) is common for phenolic compounds and can be run in both positive and negative ion modes.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
- Scan Range: A range of m/z 50-500 is typically sufficient to observe the molecular ion and key fragments.

Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for fragments containing a bromine atom.

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary or confirmatory data.

Table 5: Comparison of Alternative Analytical Techniques



Technique	Principle	Information Provided	Advantages	Limitations
X-ray Crystallography	Diffraction of X-rays by a single crystal.	Precise 3D atomic arrangement, bond lengths, and bond angles. [2][3]	Unambiguous structure determination.[4]	Requires a suitable single crystal, which can be difficult to grow.[3]
UV-Vis Spectroscopy	Absorption of ultraviolet and visible light by electrons.	Information about conjugated systems and chromophores.	Simple, rapid, and can be used for quantitative analysis.[5]	Provides limited structural information; spectra can be broad and lack detail.[6]
Raman Spectroscopy	Inelastic scattering of monochromatic light.	Vibrational modes, providing a "fingerprint" of the molecule.[7]	Minimal sample preparation; can be used for aqueous samples.[8]	Raman scattering is a weak phenomenon; fluorescence can interfere with the signal.

Experimental Considerations for Alternative Techniques

- X-ray Crystallography: A high-quality single crystal of the **4-(4-Bromobenzyl)phenol** derivative is required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the molecular structure.[9]
- UV-Vis Spectroscopy: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) is prepared. The absorbance is measured over a range of wavelengths (typically 200-400 nm for aromatic compounds). For 4-(4-Bromobenzyl)phenol, characteristic absorbances for the phenolic and bromobenzyl chromophores would be expected.[10]



• Raman Spectroscopy: A small amount of the solid sample is placed under a microscope and illuminated with a laser. The scattered light is collected and analyzed. Characteristic Raman shifts for the aromatic ring vibrations and other functional groups would be observed.[11]

Logical Relationship of Analytical Techniques

The following diagram illustrates how the different analytical techniques can be used in a complementary manner for comprehensive structural confirmation.

Proposed Structure Primary Spectroscopic Methods **NMR IR** Mass Spec (Connectivity) (Functional Groups) (Molecular Weight & Formula) **Confirmed Structure** Supporting Data Definitive Confirmation Supporting Data Complementary & Confirmatory Methods X-ray Crystallography **UV-Vis** Raman (Absolute 3D Structure) (Vibrational Fingerprint) (Conjugated Systems)

Interrelation of Analytical Techniques for Structural Confirmation

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Caption: Relationship between primary and complementary analytical techniques for structural elucidation.



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